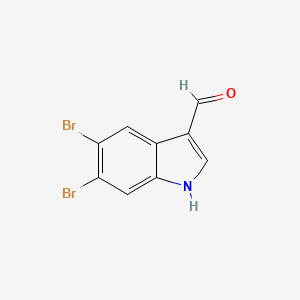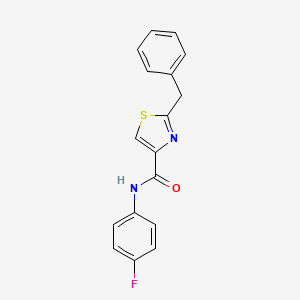
5,6-Dibromo-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dibromo-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C9H5Br2NO . It has an average mass of 302.950 Da and a monoisotopic mass of 300.873779 Da .
Synthesis Analysis
1H-Indole-3-carboxaldehyde and its derivatives, such as 5,6-Dibromo-1H-indole-3-carbaldehyde, are key intermediates for the preparation of biologically active compounds and indole alkaloids . They are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups easily undergo C–C and C–N coupling reactions and reductions .Molecular Structure Analysis
The molecular structure of 5,6-Dibromo-1H-indole-3-carbaldehyde consists of 9 carbon atoms, 5 hydrogen atoms, 2 bromine atoms, 1 nitrogen atom, and 1 oxygen atom . The InChI code for this compound is 1S/C9H5Br2NO/c10-7-1-6-5(4-13)3-12-9(6)2-8(7)11/h1-4,12H .Chemical Reactions Analysis
1H-Indole-3-carboxaldehyde and its derivatives, including 5,6-Dibromo-1H-indole-3-carbaldehyde, are known to undergo various chemical reactions. These compounds are often used as precursors in the synthesis of diverse heterocyclic derivatives, as their carbonyl groups can easily undergo C–C and C–N coupling reactions and reductions .Physical And Chemical Properties Analysis
5,6-Dibromo-1H-indole-3-carbaldehyde has a density of 2.1±0.1 g/cm³ . It has a boiling point of 450.7±40.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.1 mmHg at 25°C and an enthalpy of vaporization of 71.0±3.0 kJ/mol . The flash point is 226.4±27.3 °C .Scientific Research Applications
Multicomponent Reactions (MCRs) and Sustainable Synthesis
5,6-Dibromo-1H-indole-3-carbaldehyde: has found applications in inherently sustainable multicomponent reactions (MCRs). These reactions allow the efficient assembly of complex molecules from simple starting materials. Researchers have explored its use in MCRs from 2014 to 2021. The compound’s versatility in MCRs makes it a valuable building block for constructing pharmaceutically interesting scaffolds .
Curcumin Derivatives: Anti-Proliferative and Anti-Inflammatory Agents
The compound serves as a reactant in the preparation of curcumin derivatives. Curcumin is a natural polyphenol found in turmeric and has demonstrated anti-proliferative and anti-inflammatory properties. By modifying the indole-3-carbaldehyde scaffold, researchers can create novel curcumin analogs with enhanced bioactivity .
Botulinum Neurotoxin Serotype A Protease Inhibitors
Scientists have utilized 5,6-Dibromo-1H-indole-3-carbaldehyde in the synthesis of analogs targeting botulinum neurotoxin serotype A (BoNT/A) protease. BoNT/A is responsible for muscle paralysis in botulism. Developing effective inhibitors is crucial for therapeutic applications. The compound’s role in this context highlights its potential as a pharmacological tool .
β-Amyloid Imaging Probes: Alzheimer’s Disease Research
Researchers have employed the compound in the stereoselective synthesis of dibenzylideneacetone derivatives. These derivatives serve as β-amyloid imaging probes. β-Amyloid plaques are associated with Alzheimer’s disease, and imaging agents help diagnose and monitor disease progression. The indole-3-carbaldehyde scaffold contributes to the development of such diagnostic tools .
Mechanism of Action
Target of Action
This compound is a marine-derived natural product found in Smenospongia sp , and it’s known to be a precursor for the synthesis of biologically active structures .
Mode of Action
It’s known that indole derivatives can interact with various biological targets, leading to changes in cellular processes .
properties
IUPAC Name |
5,6-dibromo-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2NO/c10-7-1-6-5(4-13)3-12-9(6)2-8(7)11/h1-4,12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUFUBJNKCIXAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Br)NC=C2C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dibromo-1H-indole-3-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide](/img/structure/B2357253.png)
![N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide](/img/structure/B2357255.png)
![3-chloro-N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}propanamide](/img/structure/B2357256.png)
![3-methyl-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2357257.png)

![3-[2-(Dimethylamino)ethyl]-5-methylimidazolidin-4-one](/img/structure/B2357259.png)

![3-(2-fluorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2357262.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2357267.png)

